8-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
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Overview
Description
Glaucogenin C mono-D-thevetoside is a natural steroidal glycoside compound isolated from the roots of Cynanchum stauntonii, a plant belonging to the Apocynaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glaucogenin C mono-D-thevetoside typically involves the extraction and isolation from the roots of Cynanchum stauntonii. The process includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of Glaucogenin C mono-D-thevetoside is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use, extraction time, and purification techniques would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Glaucogenin C mono-D-thevetoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Glaucogenin C mono-D-thevetoside has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer effects.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of Glaucogenin C mono-D-thevetoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in inflammatory and cancer pathways.
Modulation of Signaling Pathways: It can modulate signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- Glaucogenin A
- Glaucogenin B
- Glaucogenin C
Comparison
Glaucogenin C mono-D-thevetoside is unique due to its specific glycosidic linkage and the presence of a mono-D-thevetoside moiety. Compared to other glaucogenins, it has distinct biological activities and chemical properties, making it a valuable compound for research .
Properties
IUPAC Name |
8-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJWPGSJWUHPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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